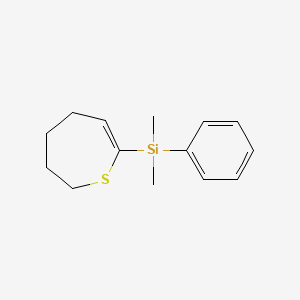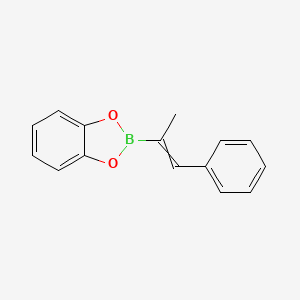
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium is a chemical compound with the molecular formula C13H25NO. It is known for its unique structure, which includes a methanoinden framework. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium typically involves the reaction of octahydro-1H-4,7-methanoinden-5-amine with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium can be compared with other similar compounds, such as:
4,7-Methano-1H-inden-5-aminium, octahydro-N,N,N-trimethyl-, hydroxide: This compound shares a similar structure but differs in its functional groups.
Octahydro-1H-4,7-methanoinden-5-yl methacrylate: This compound has a similar core structure but includes a methacrylate group.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
146876-81-5 |
|---|---|
Molekularformel |
C13H24N+ |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
trimethyl(8-tricyclo[5.2.1.02,6]decanyl)azanium |
InChI |
InChI=1S/C13H24N/c1-14(2,3)13-8-9-7-12(13)11-6-4-5-10(9)11/h9-13H,4-8H2,1-3H3/q+1 |
InChI-Schlüssel |
RKFPVBMFGMAZIL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1CC2CC1C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
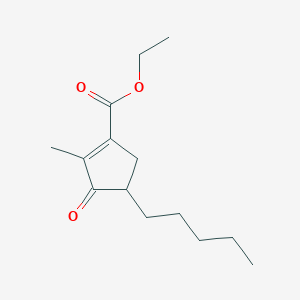
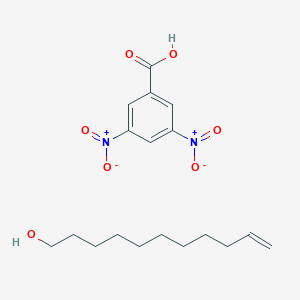
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
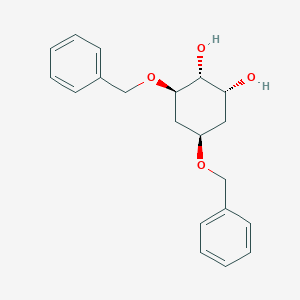
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
